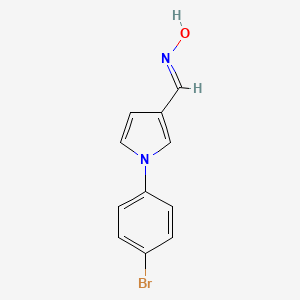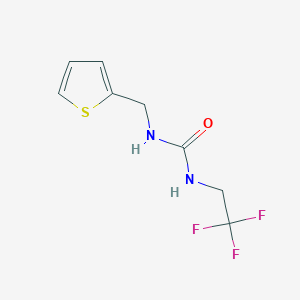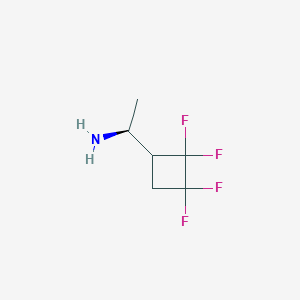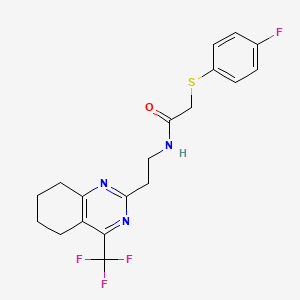![molecular formula C19H20FN5O3 B2548933 3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-03-0](/img/structure/B2548933.png)
3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine class, which has been studied for its potential as a selective A(3) adenosine receptor antagonist. These compounds are of interest due to their therapeutic potential, particularly in the context of structure-activity relationship (SAR) studies aimed at improving potency and hydrophilicity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purine derivatives involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated and then reacted with orthocarboxylate and mesyl chloride to yield the desired purine diones . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway, with specific substitutions at the 1-, 3-, and 8-positions to achieve the desired chemical properties.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a xanthine core, which is a key feature for their activity as A(3) adenosine receptor antagonists. Substituents at various positions on the core structure, such as the ethoxyethyl and fluorophenyl groups in the compound of interest, are critical for determining the binding affinity and selectivity of these molecules. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds, providing insights into the relationship between structure and activity .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purine derivatives is influenced by the substituents present on the core structure. The synthesis process itself involves a series of chemical reactions, including hydrogenation and intramolecular alkylation, which are essential for constructing the imidazo[2,1-f]purine scaffold. The presence of functional groups such as the ethoxyethyl and fluorophenyl may also affect the compound's reactivity in further chemical transformations or biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives are determined by their molecular structure. The introduction of different substituents aims to improve the hydrophilicity of the molecules, which is important for their biological activity and pharmacokinetic profile. The specific physical and chemical properties of the compound "3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not detailed in the provided papers, but these properties are generally crucial for the compound's solubility, stability, and overall drug-likeness .
properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-4-28-10-9-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-7-5-13(20)6-8-14/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYORLIPZBHUMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798004 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)



![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)



![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)


![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)